2-(Furan-3-yl)benzoic acid
Overview
Description
2-(Furan-3-yl)benzoic acid is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Furan derivatives have been shown to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan derivatives have been known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some furan derivatives have been found to have significant cell growth inhibitory effects .
Biochemical Pathways
Furan derivatives have been known to affect a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Result of Action
Some furan derivatives have been found to have significant cell growth inhibitory effects .
Biochemical Analysis
Biochemical Properties
2-(Furan-3-yl)benzoic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can inhibit certain enzymes that are crucial for bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, it interacts with proteins involved in cellular signaling pathways, influencing various cellular functions.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. In cancer cells, this compound can induce apoptosis by modulating signaling pathways that control cell survival and proliferation . Furthermore, it affects the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound can inhibit the activity of bacterial enzymes involved in cell wall synthesis, thereby exerting its antibacterial effects . Additionally, it can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as antibacterial and antioxidant activities . At higher doses, it can induce toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the beta-ketoadipate pathway, a key metabolic route for the degradation of aromatic compounds . Additionally, this compound can modulate the activity of enzymes involved in oxidative stress responses, thereby affecting cellular redox balance and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects . The interaction of this compound with transporters and binding proteins influences its localization and accumulation within cells, thereby affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules to exert its effects . The targeting of this compound to specific cellular compartments is mediated by post-translational modifications and targeting signals, which direct it to its site of action within the cell.
Properties
IUPAC Name |
2-(furan-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISJARHLTJWRBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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